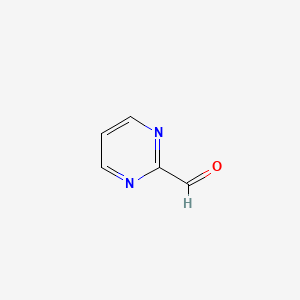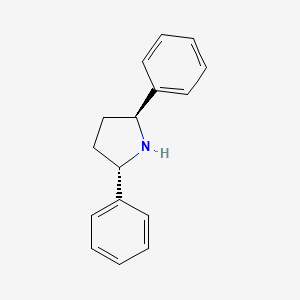
(2S,5S)-2,5-diphenylpyrrolidine
説明
“(2S,5S)-2,5-diphenylpyrrolidine” is a chemical compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “(2S,5S)-2,5-diphenylpyrrolidine” is1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(2S,5S)-2,5-diphenylpyrrolidine” is a solid at room temperature . .科学的研究の応用
I apologize for the confusion, but it seems there has been a mix-up in the search results. The information retrieved pertains to (2S,5S)-2,5-Hexanediol , which is a different compound from (2S,5S)-2,5-diphenylpyrrolidine . The former is a diol that serves as a versatile building block for the production of various fine chemicals and pharmaceuticals , while the latter is a chiral pyrrolidine derivative that could have different applications.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and taking protective measures during handling .
特性
IUPAC Name |
(2S,5S)-2,5-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455844 | |
| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-diphenylpyrrolidine | |
CAS RN |
295328-85-7 | |
| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2S,5S)-2,5-Diphenylpyrrolidine function as a chiral catalyst?
A1: (2S,5S)-2,5-Diphenylpyrrolidine can act as a chiral catalyst in reactions such as the Michael addition of aldehydes to vinyl ketones []. Its ability to activate either the aldehyde or the enone, coupled with its inherent chirality, allows for enantioselective control over the reaction, leading to the formation of optically active products.
Q2: What is an example of a reaction where (2S,5S)-2,5-Diphenylpyrrolidine shows high diastereoselectivity?
A2: In the asymmetric bromoazidation of chiral α,β-unsaturated carboxylic acid derivatives, using (2S,5S)-2,5-Diphenylpyrrolidine as a chiral auxiliary resulted in diastereoselectivity greater than 95:5 [, ]. This demonstrates its effectiveness in controlling the stereochemical outcome of reactions.
Q3: Are there alternative chiral auxiliaries or catalysts for reactions where (2S,5S)-2,5-Diphenylpyrrolidine is used?
A3: Yes, other chiral auxiliaries like Oppolzer's bornane sultam can be employed in similar reactions [, ]. The choice of auxiliary depends on the desired stereoselectivity and compatibility with the specific reaction conditions. For instance, in the bromoazidation reaction, Oppolzer's bornane sultam provided moderate to good diastereoselectivity, while (2S,5S)-2,5-Diphenylpyrrolidine resulted in higher diastereoselectivity [, ].
Q4: What are the advantages of using (2S,5S)-2,5-Diphenylpyrrolidine in asymmetric synthesis compared to other methods?
A4: (2S,5S)-2,5-Diphenylpyrrolidine offers several benefits:
Q5: How is (2S,5S)-2,5-Diphenylpyrrolidine synthesized?
A5: (2S,5S)-2,5-Diphenylpyrrolidine can be synthesized via the asymmetric reduction of 1,4-diphenylbutane-1,4-dione followed by a series of transformations to obtain the desired pyrrolidine derivative []. Enantioselective preparation methods for this compound and related diarylamines are also available [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




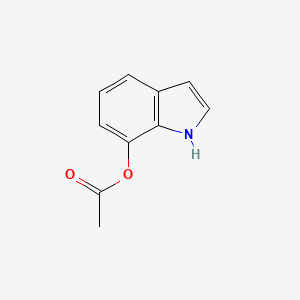


![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
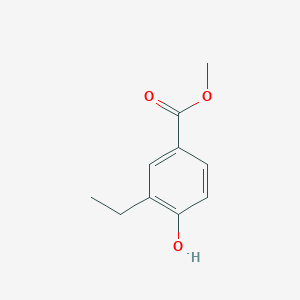
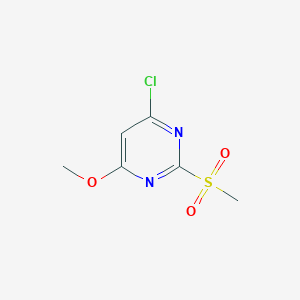
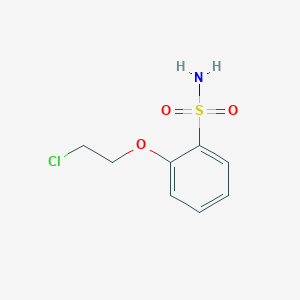
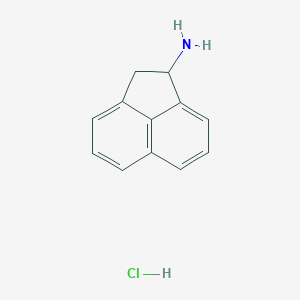
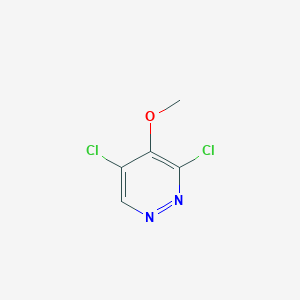
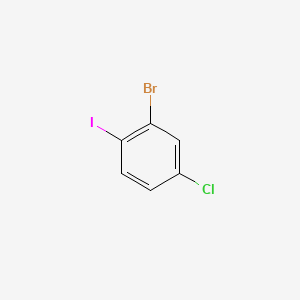
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
